3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This compound is characterized by its unique structure, which includes two methyl groups and a pentyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with pentylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow reactors or high-pressure reactors, to increase the efficiency and yield of the reaction. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reaction time, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazoles with different functional groups.
Scientific Research Applications
3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes such as energy production and signal transduction.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A closely related compound with similar structural features but lacking the pentyl group.
3,5-Dimethyl-4-nitropyrazole: Another related compound with a nitro group instead of an amine group.
3,5-Dimethyl-1-phenyl-1H-pyrazole: A compound with a phenyl group attached to the pyrazole ring.
Uniqueness
3,5-Dimethyl-1-pentyl-1h-pyrazol-4-amine is unique due to the presence of both methyl and pentyl groups, which confer distinct chemical and biological properties. The pentyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
3,5-dimethyl-1-pentylpyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-4-5-6-7-13-9(3)10(11)8(2)12-13/h4-7,11H2,1-3H3 |
InChI Key |
SNERAJRUMBKISX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C(=C(C(=N1)C)N)C |
Origin of Product |
United States |
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